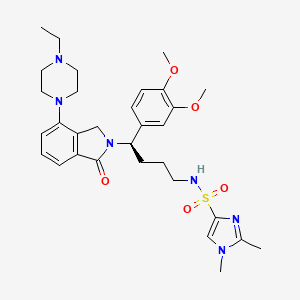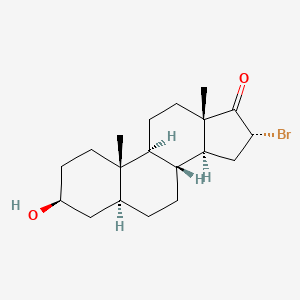
Phénamacryl
Vue d'ensemble
Description
Phenamacril is a novel fungicide belonging to the cyanoacrylate class. It is highly effective against certain species of the genus Fusarium, which are notorious plant pathogens causing significant damage to crops like wheat, maize, rice, and barley. Phenamacril is considered environmentally benign due to its exceptional specificity, targeting only a subset of Fusarium species, including Fusarium graminearum, Fusarium asiaticum, and Fusarium fujikuroi .
Applications De Recherche Scientifique
Phenamacril has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study cyanoacrylate chemistry and its reactivity.
Biology: Phenamacril is employed in biological studies to understand its mode of action against Fusarium species and its impact on fungal physiology.
Medicine: Research is ongoing to explore the potential of phenamacril derivatives in treating fungal infections in humans.
Industry: Phenamacril is used in agriculture to protect crops from Fusarium-induced diseases, thereby improving crop yield and quality
Mécanisme D'action
Biochemical Pathways
The inhibition of the ATPase activity of myosin disrupts the normal functioning of the myosin-actin motor system, which is essential for various cellular processes, including cell division and intracellular transport . This disruption can lead to a cascade of effects that ultimately inhibit the growth of the Fusarium species .
Pharmacokinetics
graminearum myosin-1 . This suggests that phenamacril has a high affinity for its target, which could influence its bioavailability and distribution within the organism.
Result of Action
The primary result of phenamacril’s action is the inhibition of the growth of susceptible Fusarium species . By disrupting the ATPase activity of myosin, phenamacril interferes with essential cellular processes, leading to a strong inhibitory effect on the mycelial growth of these fungi .
Action Environment
Phenamacril is considered environmentally benign due to its exceptional specificity . It is effective against a subset of Fusarium species, which are major plant pathogens, making it a valuable tool in the control of diseases caused by these fungi.
Analyse Biochimique
Biochemical Properties
Phenamacril exerts its antifungal effect by inhibiting the ATPase activity of the myosin class I motor domains of susceptible Fusarium species . It potently, reversibly, and noncompetitively inhibits ATP turnover, actin binding during ATP turnover, and motor activity of Fusarium graminearum myosin-1 .
Cellular Effects
Phenamacril has a significant impact on the cellular processes of Fusarium species. It disrupts the activity of an essential actin-associated motor protein, leading to marked reductions in the growth of the fungus . This disruption affects both essential cellular processes and more specialized tasks such as the regulation of deoxynivalenol (DON) biosynthesis and toxisome formation .
Molecular Mechanism
The molecular mechanism of Phenamacril involves the inhibition of the ATPase activity of class I myosin in susceptible Fusarium species . It binds in the actin-binding cleft in a new allosteric pocket that contains the central residue of the regulatory Switch 2 loop . This binding suggests that pocket occupancy by Phenamacril blocks cleft closure, thereby inhibiting the activity of the myosin .
Metabolic Pathways
Phenamacril’s primary metabolic pathway involves the inhibition of ATPase activity in the myosin class I motor domains of Fusarium species . This inhibition disrupts the activity of an essential actin-associated motor protein .
Subcellular Localization
Phenamacril targets the myosin class I motor domains located in the actin-binding cleft of Fusarium species . The inhibition of these motor domains disrupts the activity of an essential actin-associated motor protein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenamacril is synthesized through a series of chemical reactions involving cyanoacrylate intermediates. The synthesis typically involves the following steps:
Formation of Cyanoacrylate Intermediate: The initial step involves the reaction of a suitable aldehyde with malononitrile in the presence of a base to form a cyanoacrylate intermediate.
Cyclization: The cyanoacrylate intermediate undergoes cyclization in the presence of a catalyst to form the phenamacril scaffold.
Functionalization: The scaffold is then functionalized with various substituents to enhance its fungicidal activity.
Industrial Production Methods: Industrial production of phenamacril involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Large batch reactors are used to carry out the initial formation of the cyanoacrylate intermediate.
Continuous Flow Reactors: Continuous flow reactors are employed for the cyclization and functionalization steps to improve efficiency and scalability.
Purification: The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Phenamacril undergoes various chemical reactions, including:
Oxidation: Phenamacril can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of phenamacril can be achieved using reducing agents like sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Phenamacril can undergo substitution reactions where functional groups on the scaffold are replaced with other groups. Common reagents for substitution include halogens and alkylating agents.
Major Products Formed:
Oxidized Derivatives: These derivatives are formed through oxidation reactions and may exhibit different fungicidal properties.
Reduced Derivatives: Reduction reactions yield derivatives with altered chemical properties.
Substituted Derivatives: Substitution reactions result in derivatives with modified functional groups, potentially enhancing or reducing fungicidal activity
Comparaison Avec Des Composés Similaires
Phenamacril is unique due to its high specificity for Fusarium species and its environmentally benign nature. Similar compounds include:
Cyprodinil: Another fungicide used to control Fusarium species but with a broader spectrum of activity.
Fludioxonil: A fungicide with a different mode of action, targeting the osmotic stress response in fungi.
Prothioconazole: A triazole fungicide that inhibits ergosterol biosynthesis in fungi.
Phenamacril stands out due to its unique mechanism of action and high specificity, making it a valuable tool in crop protection .
Propriétés
IUPAC Name |
ethyl (Z)-3-amino-2-cyano-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10(8-13)11(14)9-6-4-3-5-7-9/h3-7H,2,14H2,1H3/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRQBWKLHCEKQH-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC=CC=C1)\N)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Phenamacril specifically targets myosin I (FgMyo1) in susceptible Fusarium species. [, , , ] Myosin I is a molecular motor protein essential for various cellular processes, including mycotoxin biosynthesis. [, ]
A: Phenamacril acts as a reversible and non-competitive inhibitor of myosin I ATPase activity. [] It binds to an allosteric pocket in the actin-binding cleft of myosin I, preventing the closure of the cleft and disrupting the actomyosin cycle, ultimately inhibiting the motor's ability to generate force. [, ]
A: Phenamacril inhibits fungal growth [, , ], disrupts deoxynivalenol (DON) biosynthesis [, , , ], and affects fungal development by impairing toxisome formation, which are subcellular structures involved in DON biosynthesis. []
A: Phenamacril is an ethyl 2-cyano-3-amino-3-phenylacrylate. [] Its stereoconfiguration is established as the (Z)-form. []
ANone: The molecular formula of phenamacril is C12H12N2O2, and its molecular weight is 216.24 g/mol.
A: Resistance to phenamacril is primarily attributed to point mutations in the myosin-5 gene, which encodes the target protein FgMyo1. [, , , ]
A: Several point mutations have been identified, including S217L, S217P, E420K, and K218T, among others. The location and type of mutation can influence the resistance level. [, , , ]
A: Commonly employed methods include QuEChERS extraction followed by gas chromatography-mass spectrometry (GC-MS) [] or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). [, ] These methods offer high sensitivity and accuracy for quantifying phenamacril residues in various matrices.
A: While specific degradation pathways and ecotoxicological data for phenamacril are limited in the provided research, it is crucial to consider the potential environmental impact of any pesticide. [] Further research on its degradation products, persistence in soil and water, and effects on non-target organisms is essential.
ANone: Yes, several other fungicides with different modes of action can be used, including:
- SDHI fungicides: Fluopyram, cyclobutrifluram, and pydiflumetofen are effective against Fusarium species but cross-resistance with phenamacril can occur. [, , ]
- Demethylation inhibitors (DMIs): Prothioconazole, metconazole, and tebuconazole offer broad-spectrum control but long-term use can lead to resistance development. [, ]
- Other fungicide classes: Fludioxonil, pyraclostrobin, and prochloraz have shown efficacy against Fusarium but resistance management is crucial. [, , , ]
ANone: Several strategies can be implemented:
- Fungicide rotation: Alternating phenamacril with fungicides possessing different modes of action can delay resistance development. []
- Mixture applications: Combining phenamacril with other fungicides can enhance efficacy and potentially reduce selection pressure for resistance. [, ]
- Monitoring resistance: Regular monitoring of Fusarium populations for phenamacril sensitivity is crucial to guide resistance management strategies. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B1673011.png)

![2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide](/img/structure/B1673013.png)




![2-(diphenoxyphosphorylamino)ethyl-[10-[2-(diphenoxyphosphorylamino)ethyl-dimethylazaniumyl]decyl]-dimethylazanium dibromide](/img/structure/B1673021.png)
![2-(4-Fluorophenyl)-N-Methyl-6-[(Methylsulfonyl)amino]-5-(Propan-2-Yloxy)-1-Benzofuran-3-Carboxamide](/img/structure/B1673023.png)





